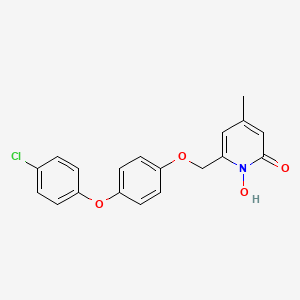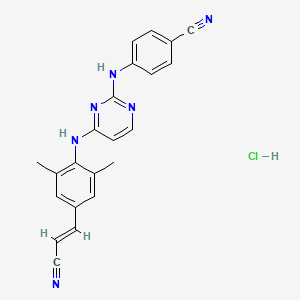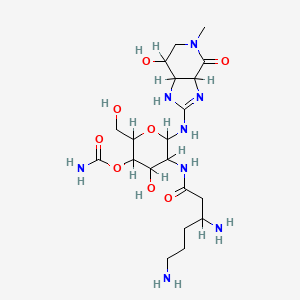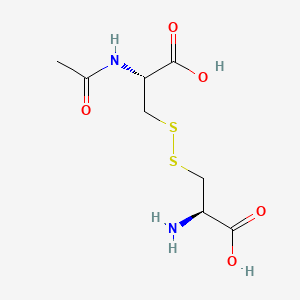
ジフェニルアセチルカルバミン酸エチルエステル
概要
科学的研究の応用
Ro 01-6128 has a wide range of scientific research applications, including:
Chemistry: It is used to study the modulation of metabotropic glutamate receptors and their role in various chemical processes.
Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.
Medicine: Ro 01-6128 is investigated for its potential therapeutic effects in neurological disorders due to its modulation of glutamate receptors.
Industry: It is used in the development of new drugs and chemical compounds.
作用機序
Ro 01-6128は、代謝型グルタミン酸受容体サブタイプmGluR 1のポジティブアロステリックモジュレーターとして作用します。これは、グルタミン酸結合部位とは異なる部位の受容体に結合し、グルタミン酸に対する受容体の応答を強化することを意味します。 この化合物は、細胞シグナル伝達経路において重要な役割を果たすグルタミン酸誘発カルシウム放出を促進します .
生化学分析
Biochemical Properties
Diphenylacetyl-carbamic acid ethyl ester plays a significant role in biochemical reactions, particularly as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). This compound potentiates glutamate-induced calcium release and activates ERK1/2 phosphorylation in the absence of exogenously added glutamate. The interaction with mGluR1 suggests that diphenylacetyl-carbamic acid ethyl ester can influence various signaling pathways and cellular responses.
Cellular Effects
Diphenylacetyl-carbamic acid ethyl ester has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to potentiate glutamate-induced calcium release and activate ERK1/2 phosphorylation indicates its impact on intracellular signaling cascades. These effects can lead to changes in cellular behavior and function, including alterations in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of diphenylacetyl-carbamic acid ethyl ester involves its interaction with metabotropic glutamate receptor 1 (mGluR1). As a positive allosteric modulator, the compound enhances the receptor’s response to glutamate, leading to increased calcium release and activation of downstream signaling pathways such as ERK1/2 phosphorylation. This modulation of mGluR1 activity can result in various cellular responses, including changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenylacetyl-carbamic acid ethyl ester can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that diphenylacetyl-carbamic acid ethyl ester is stable when stored at -20°C and is soluble in DMSO and ethanol . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of diphenylacetyl-carbamic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound can modulate neuronal excitability and reduce anxiety-like behaviors in animal models . It is important to determine the appropriate dosage to avoid potential toxicity and adverse effects.
Metabolic Pathways
Diphenylacetyl-carbamic acid ethyl ester is involved in various metabolic pathways, including the enzymatic hydrolysis of the carbamate ester linkage. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of diphenylacetyl-carbamic acid ethyl ester within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to potentiate glutamate-induced calcium release suggests that it can influence its localization and accumulation within specific cellular compartments. These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
Diphenylacetyl-carbamic acid ethyl ester is localized within specific subcellular compartments, which can affect its activity and function. The compound’s interaction with metabotropic glutamate receptor 1 (mGluR1) indicates that it may be targeted to areas where this receptor is expressed. Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its overall impact on cellular processes.
準備方法
合成経路と反応条件
Ro 01-6128は、エチルジフェニルアセチルカルバメートとしても知られており、一連の化学反応によって合成することができます。合成は通常、以下の手順を含みます。
ジフェニル酢酸の形成: これは、ベンジルクロリドをシアン化ナトリウムと反応させてベンジルシアニドを形成し、それを加水分解してジフェニル酢酸を生成することによって達成されます。
ジフェニルアセチルクロリドの形成: 次に、ジフェニル酢酸を塩化チオニルを使用してジフェニルアセチルクロリドに変換します。
エチルジフェニルアセチルカルバメートの形成: 最後に、ジフェニルアセチルクロリドを塩基の存在下でエチルカルバメートと反応させてRo 01-6128を生成します.
工業生産方法
Ro 01-6128の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高純度試薬、制御された反応条件、および効率的な精製技術を使用して、最終製品が研究用途に必要な規格を満たすようにすることを含みます .
化学反応の分析
反応の種類
Ro 01-6128は、次を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: また、還元反応を起こすことができ、還元誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります .
科学研究における用途
Ro 01-6128は、次を含む幅広い科学研究用途を持っています。
化学: 代謝型グルタミン酸受容体の調節とその役割をさまざまな化学プロセスで研究するために使用されます。
生物学: この化合物は、細胞シグナル伝達経路と受容体相互作用の研究に使用されます。
医学: Ro 01-6128は、グルタミン酸受容体の調節による神経学的疾患における潜在的な治療効果について調査されています。
類似化合物との比較
Ro 01-6128は、Ro67-4853などの他のmGluR 1のポジティブアロステリックモジュレーターと比較されます。両方の化合物が同じ受容体を調節しますが、Ro 01-6128は、その特定の結合部位と調節プロファイルのためにユニークです。その他の類似の化合物には、次のようなものがあります。
Ro67-4853: Ro 01-6128の改良版で、効力と選択性が向上しています。
VU0360172: 異なる化学構造と結合プロファイルを備えた、もう1つのmGluR 1のポジティブアロステリックモジュレーター
Ro 01-6128は、その特定の化学構造とmGluR 1を選択的に調節する能力により際立っており、科学研究において貴重なツールとなっています .
特性
IUPAC Name |
ethyl N-(2,2-diphenylacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSZPWZFQHSKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028585 | |
| Record name | Ethyl (diphenylacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302841-86-7 | |
| Record name | Ethyl N-(2,2-diphenylacetyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (diphenylacetyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)


![8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679354.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)


![[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B1679359.png)
